molecular formula C7H12O3 B8221587 Methyl 2-(1-hydroxycyclobutyl)acetate

Methyl 2-(1-hydroxycyclobutyl)acetate

Cat. No.: B8221587
M. Wt: 144.17 g/mol
InChI Key: XRVRNWKSIPHHRC-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with methyl bromoacetate in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature

    Reduction: LiAlH4 in anhydrous ether at low temperatures

    Substitution: SOCl2 in pyridine at room temperature

Major Products Formed

    Oxidation: Methyl 2-(1-oxocyclobutyl)acetate

    Reduction: Methyl 2-(1-hydroxycyclobutyl)ethanol

    Substitution: Methyl 2-(1-chlorocyclobutyl)acetate

Scientific Research Applications

Methyl 2-(1-hydroxycyclobutyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-hydroxycyclopropyl)acetate
  • Methyl 2-(1-hydroxycyclopentyl)acetate
  • Methyl 2-(1-hydroxycyclohexyl)acetate

Uniqueness

Methyl 2-(1-hydroxycyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-(1-hydroxycyclobutyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVRNWKSIPHHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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